

Gastrin-17 Immunohistochemistry: A Detailed Protocol for Tissue Samples

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Compound of Interest

Compound Name: Gastrin-17

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This document provides a comprehensive guide to performing **Gastrin-17** (G-17) immunohistochemistry (IHC) on formalin-fixed, paraffin-embedded (FFPE) tissue samples. **Gastrin-17**, a key gastrointestinal hormone, plays a crucial role in gastric acid secretion and cellular growth. Its detection in tissue samples is vital for research into gastrointestinal pathologies, including gastritis, peptic ulcers, and gastric cancer.^[1] This protocol outlines the necessary reagents, step-by-step procedures, and control measures to ensure reliable and reproducible staining results.

I. Principle of the Method

Immunohistochemistry for **Gastrin-17** involves the use of specific antibodies to detect the presence and localization of G-17 within the cellular components of a tissue section. The protocol employs a multi-step process that includes tissue preparation, antigen retrieval to unmask the target epitope, incubation with a primary antibody directed against **Gastrin-17**, and subsequent detection using a labeled secondary antibody and a chromogenic substrate. This results in a colored precipitate at the site of the antigen, allowing for microscopic visualization.

II. Materials and Reagents

A. Primary Antibodies

The choice of primary antibody is critical for successful staining. Below is a summary of commercially available antibodies suitable for **Gastrin-17** IHC.

Antibody Type	Host Species	Clonality	Recommended Dilution	Manufacturer (Example)
Anti-Gastrin-17	Rabbit	Polyclonal	5-10 µg/mL	Biosensis
Anti-Gastrin-17	Mouse	Monoclonal	1:100 - 1:300	Cohesion Biosciences
Anti-Human Gastrin	Rabbit	Polyclonal	Not specified	Dakocytomation

B. Reagents

- Xylene (Histology grade)
- Ethanol (100%, 95%, 80%, 70%)
- Deionized or Distilled Water
- Phosphate Buffered Saline (PBS, pH 7.4)
- Antigen Retrieval Solution (Citrate Buffer or Tris-EDTA Buffer)
- Proteolytic Enzyme (e.g., Pepsin)
- 3% Hydrogen Peroxide
- Blocking Solution (e.g., 10% Normal Goat Serum in PBS)
- Biotinylated Secondary Antibody (corresponding to the primary antibody host)
- Avidin-Biotin Complex (ABC) Reagent or Polymer-based Detection System
- Chromogen (e.g., DAB - 3,3'-Diaminobenzidine)
- Hematoxylin (for counterstaining)
- Mounting Medium

III. Experimental Protocols

This section details the step-by-step methodology for **Gastrin-17** immunohistochemistry on FFPE tissue sections.

A. Tissue Preparation

- Deparaffinization:
 - Immerse slides in two changes of xylene for 5 minutes each.
- Rehydration:
 - Immerse slides in two changes of 100% ethanol for 3 minutes each.
 - Immerse slides in 95% ethanol for 1 minute.
 - Immerse slides in 80% ethanol for 1 minute.
 - Immerse slides in 70% ethanol for 1 minute.
 - Rinse slides in distilled water.

B. Antigen Retrieval

Formalin fixation can create protein cross-links that mask the antigenic sites. Antigen retrieval is necessary to reverse this and allow for antibody binding. Two common methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced Epitope Retrieval (PIER). The optimal method may depend on the primary antibody used.

Method 1: Heat-Induced Epitope Retrieval (HIER) (Recommended for mouse monoclonal antibodies)[2]

- Pre-heat a water bath or steamer to 95-100°C.
- Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).[2]
- Heat the slides in the buffer for 20-40 minutes.

- Remove the staining dish and allow the slides to cool to room temperature for 20 minutes.
- Rinse sections with PBS.

Method 2: Proteolytic-Induced Epitope Retrieval (PIER) (As used with a rabbit polyclonal antibody)[3]

- Prepare a 1:3 dilution of Pepsin reagent in distilled water.[3]
- Preheat slides to 37°C in a wash buffer.
- Incubate the slides in the pepsin solution for 90 seconds at 37°C.
- Rinse the slides in distilled water for 1 minute to stop the enzymatic reaction.
- Rinse sections with PBS.

C. Immunohistochemical Staining

- Endogenous Peroxidase Blocking:
 - Incubate slides in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate sections with a blocking solution (e.g., 10% normal goat serum in PBS) for 20-30 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-**Gastrin-17** antibody to its optimal concentration in a suitable antibody diluent.
 - Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

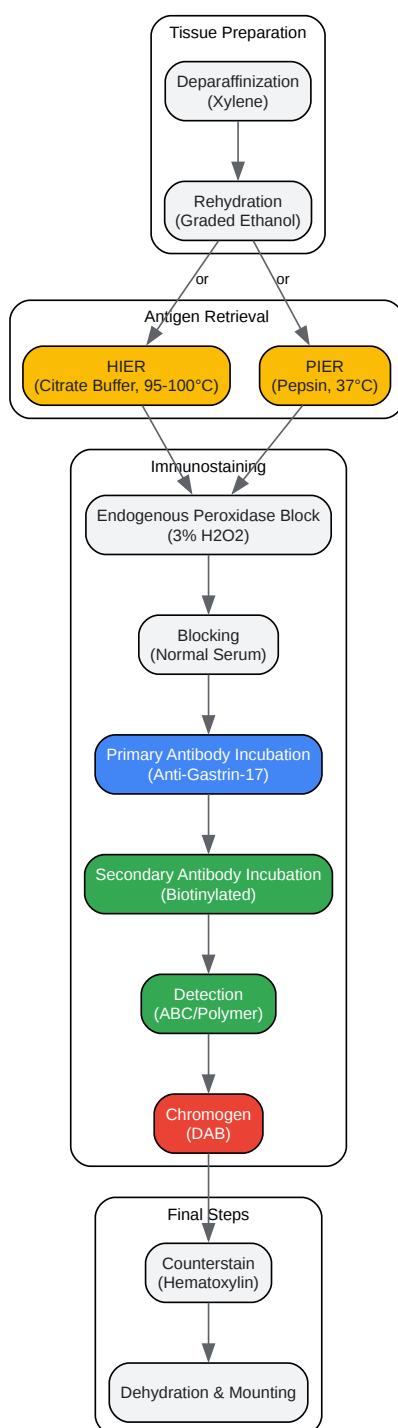
- Rinse with PBS.
- Secondary Antibody Incubation:
 - Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30 minutes at room temperature.
 - Rinse with PBS.
- Detection:
 - Incubate sections with an Avidin-Biotin Complex (ABC) reagent or a polymer-based detection system for 30 minutes at room temperature.
 - Rinse with PBS.
- Chromogen Application:
 - Incubate sections with DAB chromogen solution until the desired brown color intensity is reached (typically 1-5 minutes).
 - Rinse slides in distilled water to stop the reaction.
- Counterstaining:
 - Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
 - Rinse with tap water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded alcohols (70%, 80%, 95%, 100%) and xylene.
 - Coverslip the slides using a permanent mounting medium.

IV. Controls and Interpretation

- Positive Control: Normal human stomach tissue, specifically the antrum, should be used as a positive control. G-cells in the antral mucosa are expected to show positive staining.

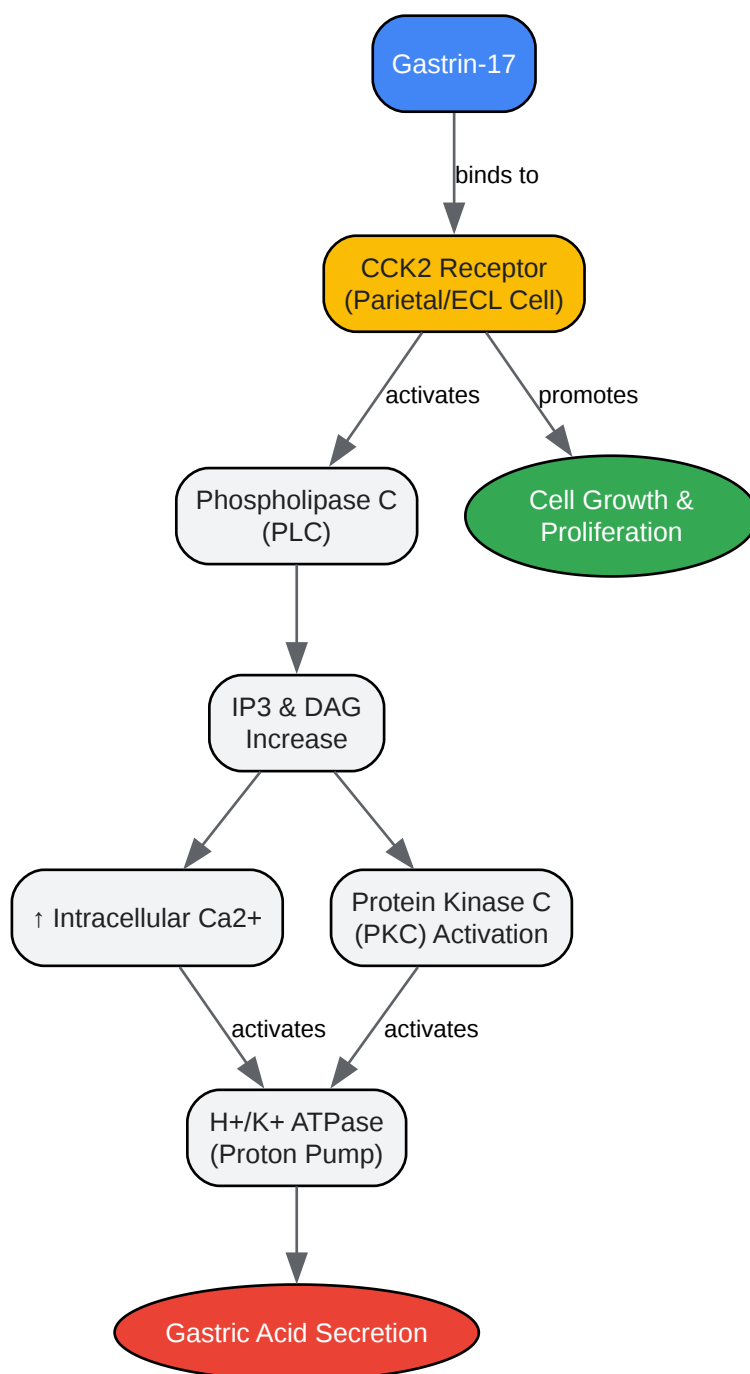
- **Negative Control:** A negative control should be run in parallel by omitting the primary antibody or replacing it with a non-immune serum from the same species as the primary antibody. This helps to identify non-specific staining from the secondary antibody or detection system.
- **Staining Pattern:** Positive **Gastrin-17** staining will appear as a brown precipitate in the cytoplasm of G-cells.

V. Workflow and Signaling Pathway Diagrams



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Caption: **Gastrin-17** Immunohistochemistry Workflow.



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Caption: Simplified **Gastrin-17** Signaling Pathway.

VI. Troubleshooting

Common issues in IHC include weak or no staining, and high background. The following table provides potential causes and solutions.

Problem	Possible Cause	Solution
Weak or No Staining	Primary antibody concentration too low.	Increase antibody concentration or incubation time.
Inadequate antigen retrieval.	Optimize antigen retrieval method (try different buffer, pH, or heating time).	
Inactive primary or secondary antibody.	Use a new aliquot of antibody; ensure proper storage.	
High Background	Primary antibody concentration too high.	Decrease antibody concentration.
Inadequate blocking.	Increase blocking time or use a different blocking reagent.	
Non-specific binding of secondary antibody.	Ensure secondary antibody is appropriate for the primary antibody species.	
Endogenous peroxidase activity.	Ensure peroxidase blocking step is performed correctly.	

For more detailed troubleshooting, refer to comprehensive IHC guides.

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References

- 1. emjreviews.com [emjreviews.com]
- 2. - Products - Cohesion Biosciences [cohesionbio.com]
- 3. niehs.nih.gov [niehs.nih.gov]

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